1,5-Dibromo-2,4-difluoro-3-nitrobenzene

Description

Historical Context and Discovery

The development of halogenated aromatic compounds has a rich history in organic chemistry, dating back to the early explorations of aromatic nitration. While nitrobenzene itself was first prepared in 1834 by German chemist Eilhardt Mitscherlich by treating benzene with fuming nitric acid, the synthesis and characterization of more complex halogenated nitrobenzene derivatives evolved over subsequent decades.

The specific compound this compound represents an advancement in the controlled functionalization of aromatic systems. The compound appears in chemical databases with the identifier 1804413-71-5 and has been documented in PubChem with CID 118841645. Its synthesis typically involves carefully controlled reaction conditions to achieve the specific substitution pattern of bromine atoms, fluorine atoms, and a nitro group on the benzene ring.

The evolution of synthetic methodologies for halogenated nitrobenzenes has been driven by their increasing importance in chemical research and industrial applications. The creation of such highly functionalized benzene derivatives demonstrates the progression from simple aromatic nitration to precise multi-step functional group manipulation, reflecting broader advances in organic synthesis techniques.

Nomenclature and Structural Classification

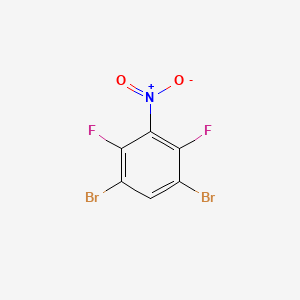

This compound follows the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system, which provides a standardized approach to naming organic compounds. The name indicates the presence and positions of the functional groups attached to the benzene ring:

- The parent structure is benzene

- Position 1 contains a bromine atom

- Position 2 contains a fluorine atom

- Position 3 contains a nitro group

- Position 4 contains a fluorine atom

- Position 5 contains a bromine atom

This compound is classified as a polysubstituted benzene derivative, specifically a halogenated nitrobenzene. It contains multiple substituents that influence its chemical and physical properties:

- Two bromine atoms (heavy halogens)

- Two fluorine atoms (light halogens)

- One nitro group (electron-withdrawing)

The structural parameters and molecular identifiers of the compound include:

| Parameter | Value |

|---|---|

| Molecular Formula | C6HBr2F2NO2 |

| Molecular Weight | 316.88 g/mol |

| IUPAC Name | This compound |

| Standard InChI | InChI=1S/C6HBr2F2NO2/c7-2-1-3(8)5(10)6(4(2)9)11(12)13/h1H |

| Standard InChI Key | KPWYRXMTHHIOQO-UHFFFAOYSA-N |

| SMILES | C1=C(C(=C(C(=C1Br)F)N+[O-])F)Br |

| LogP | 3.74 |

| Heavy Atoms Count | 13 |

| Polar Surface Area | 43 Ų |

The compound is known by several synonyms, including:

The structural arrangement of atoms in this compound creates a planar molecular geometry, typical of aromatic compounds. The nitro group lies in the same plane as the benzene ring, similar to the parent compound nitrobenzene, which has been confirmed by X-ray crystallography to possess a planar structure.

Strategic Importance in Modern Organic Chemistry

This compound holds significant importance in organic chemistry due to its unique reactivity profile and potential applications in various synthetic pathways. The strategic value of this compound stems from several key attributes:

Synthetic Versatility : The presence of multiple reactive sites—two bromine atoms, two fluorine atoms, and a nitro group—makes this compound a valuable building block in organic synthesis. Each functional group offers distinct reactivity that can be selectively exploited:

- The bromine atoms can participate in coupling reactions, such as Suzuki, Stille, or Negishi couplings

- The fluorine atoms provide stable carbon-fluorine bonds with unique electronic properties

- The nitro group can undergo reduction to form amino groups or participate in nucleophilic aromatic substitution reactions

This combination of functional groups allows for controlled, sequential transformations, making the compound valuable in multi-step organic synthesis.

Electronic Properties : The electronic distribution in this compound is significantly influenced by its substituents. The nitro group is strongly electron-withdrawing, while the halogen atoms contribute both inductive electron-withdrawing effects and resonance effects. This creates a unique electronic environment that affects:

- Reactivity patterns in electrophilic and nucleophilic substitutions

- Coordination behavior with metals

- Intermolecular interactions in solid-state structures

The positioning of the nitro group between the two fluorine atoms creates a distinctive electronic environment. Like other nitrobenzene derivatives, this compound likely exhibits reduced reactivity toward electrophilic aromatic substitution compared to benzene itself, with any further substitution likely occurring at the meta position relative to the nitro group, following established orientation patterns in nitrobenzene chemistry.

Applications in Advanced Materials : The unique structure of this compound makes it potentially valuable in materials science applications. Similar halogenated aromatic compounds have been utilized in:

- Developing functional materials with specific electronic properties

- Creating compounds with specialized optical characteristics

- Synthesizing intermediates for polymeric materials with enhanced properties

The presence of fluorine atoms, in particular, contributes to thermal stability, hydrophobicity, and specific electronic properties that are valuable in materials applications.

Comparison with Related Compounds : Understanding the properties and reactivity of this compound within the context of similar compounds provides valuable insights:

| Compound | Molecular Formula | Key Differences | Comparative Reactivity |

|---|---|---|---|

| This compound | C6HBr2F2NO2 | Contains Br, F, and NO2 groups | Complex reactivity governed by multiple substituents |

| 2,4-Dibromo-1,5-difluoro-3-nitrobenzene | C6HBr2F2NO2 | Isomer with different positioning | Similar chemical properties with subtle reactivity differences |

| Nitrobenzene | C6H5NO2 | Single NO2 substituent | Less reactive than benzene in electrophilic substitution; meta-directing |

| 1,3-Dibromo-2,4-difluorobenzene | C6H2Br2F2 | Lacks nitro group | Increased reactivity toward electrophilic substitution |

Research has demonstrated that nitrobenzene is approximately one-millionth as reactive as benzene in electrophilic substitution reactions, highlighting how the nitro group dramatically affects aromatic reactivity. This principle extends to polyhalogenated nitrobenzenes like this compound, where the combined effects of multiple electron-withdrawing groups create distinctive reactivity patterns.

The compound has potential applications in pharmaceutical development, where highly functionalized aromatic systems often serve as key intermediates in the synthesis of complex bioactive molecules. Its use in organic synthesis provides pathways to create diverse chemical structures with tailored properties for specific applications in medicinal chemistry and beyond.

Properties

IUPAC Name |

1,5-dibromo-2,4-difluoro-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBr2F2NO2/c7-2-1-3(8)5(10)6(4(2)9)11(12)13/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPWYRXMTHHIOQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)[N+](=O)[O-])F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBr2F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Initial Halogenation

A common precursor is 1,2-difluorobenzene or related difluorobenzene derivatives. The initial step involves lithiation followed by halogenation:

- Lithium diisopropylamide (LDA) mediated lithiation of 1,2-difluorobenzene at low temperature (-78 °C).

- Quenching with trimethylsilyl chloride to protect intermediates.

- Subsequent bromination with bromine in dichloromethane under reflux conditions to introduce bromine atoms selectively at the 1 and 5 positions of the ring.

This method yields 1,5-dibromo-2,4-difluorobenzene with good efficiency (~85% yield) after purification by distillation or chromatography.

Electrophilic Aromatic Nitration

The nitration step is crucial and is performed under carefully controlled conditions to avoid over-nitration or undesired substitution:

- The dibromo-difluorobenzene intermediate is treated with a nitrating mixture of concentrated sulfuric acid and nitric acid at low temperature (around -10 °C).

- Slow addition of the substrate to the acid mixture ensures controlled reaction kinetics.

- Stirring at this temperature for 2 hours allows selective introduction of the nitro group at the 3-position (meta to bromine substituents).

- The reaction mixture is then poured into ice to precipitate the nitro-substituted product.

This nitration yields 1,5-dibromo-2,4-difluoro-3-nitrobenzene as a solid, which is purified by flash chromatography or recrystallization to achieve high purity (~85% yield).

Experimental Data Summary

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Lithiation of 1,2-difluorobenzene | LDA at -78 °C, then TMSCl quench | - | Prepares intermediate for bromination |

| Bromination | Br2 in dichloromethane, reflux | 85 | Produces 1,5-dibromo-2,4-difluorobenzene |

| Nitration | H2SO4/HNO3, -10 °C, 2 hours stirring | 85 | Selective nitration at 3-position |

| Purification | Flash chromatography or recrystallization | - | Ensures high purity of final compound |

Mechanistic and Regioselectivity Considerations

- Halogenation Regioselectivity: The presence of fluorine atoms directs bromination to positions ortho and para to fluorine due to electronic effects. The use of LDA for lithiation enhances regioselectivity by forming organolithium intermediates at specific positions before bromination.

- Nitration Regioselectivity: Bromine substituents are meta-directing and strongly deactivating, while fluorine atoms are ortho/para directing but also deactivating. The combined electronic effects favor nitration at the 3-position relative to bromines, achieving the desired substitution pattern.

- Temperature Control: Low temperature during nitration minimizes side reactions and over-nitration, ensuring high selectivity.

Alternative Synthetic Routes and Industrial Considerations

- Electrophilic Aromatic Substitution (EAS): Direct bromination of 3,4-difluoronitrobenzene using bromine and catalysts like iron(III) bromide in solvents such as acetic acid can be employed to synthesize related compounds, but may require optimization to achieve the exact substitution pattern of this compound.

- Metal-Halogen Exchange: Halogen exchange reactions using copper or palladium catalysts can substitute chlorine with bromine on fluorinated nitrobenzene precursors, followed by nitration.

- Industrial Scale: Continuous flow reactors and automated systems improve safety and yield control during bromination and nitration steps, critical for large-scale production.

Research Findings and Characterization

- The compound exhibits characteristic ¹H NMR signals for aromatic protons affected by bromine and fluorine substituents.

- ¹⁹F NMR shows distinct fluorine environments with chemical shifts typically between -100 and -140 ppm.

- GC-MS confirms molecular ion peaks consistent with C6H2Br2F2NO2 (molecular weight ~352 g/mol).

- Purity and structure are further confirmed by IR spectroscopy , showing nitro group stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) and C-Br stretches (~600 cm⁻¹).

Summary Table of Key Preparation Parameters

| Parameter | Description |

|---|---|

| Starting Material | 1,2-Difluorobenzene or related derivatives |

| Key Reagents | LDA, TMSCl, Br2, H2SO4, HNO3 |

| Reaction Temperatures | Lithiation: -78 °C; Bromination: reflux; Nitration: -10 °C |

| Typical Yields (%) | Bromination: 85%; Nitration: 85% |

| Purification Methods | Flash chromatography, recrystallization |

| Characterization Methods | NMR (¹H, ¹⁹F), GC-MS, IR |

Chemical Reactions Analysis

Types of Reactions

1,5-Dibromo-2,4-difluoro-3-nitrobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride in hydrochloric acid.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Reduction: Tin(II) chloride in hydrochloric acid is commonly used for the reduction of the nitro group.

Major Products

Substitution: Products depend on the nucleophile used; for example, using sodium methoxide can yield methoxy-substituted derivatives.

Reduction: Reduction of the nitro group results in the formation of 1,5-dibromo-2,4-difluoro-3-aminobenzene.

Scientific Research Applications

Organic Synthesis

1,5-Dibromo-2,4-difluoro-3-nitrobenzene serves as a valuable intermediate in organic synthesis. Its structure allows for various substitution reactions, making it a versatile building block in the synthesis of more complex molecules.

Key Applications

- Synthesis of Fluorinated Compounds : The presence of fluorine atoms makes this compound a precursor for synthesizing other fluorinated compounds, which are important in pharmaceuticals and agrochemicals.

- Cross-Coupling Reactions : It can participate in cross-coupling reactions such as Suzuki and Stille reactions, facilitating the formation of carbon-carbon bonds .

Medicinal Chemistry

The compound has shown potential in medicinal chemistry, particularly in the development of pharmaceuticals.

Case Studies

- Anticancer Agents : Research indicates that derivatives of dibromo-difluorobenzene exhibit cytotoxic activity against cancer cell lines. For instance, studies have explored the modification of this compound to enhance its efficacy as an anticancer agent .

- Inhibitors of Protein Kinases : Some derivatives have been identified as potential inhibitors of protein kinases, which are crucial targets in cancer therapy. The introduction of halogen atoms can significantly alter the biological activity and selectivity of these compounds .

Materials Science

Due to its unique electronic properties, this compound is also being investigated for applications in materials science.

Applications

- Organic Electronics : The compound can be used in the fabrication of organic semiconductors and photovoltaic devices due to its suitable electronic properties and stability under operational conditions .

- Liquid Crystals : Its derivatives are explored as components in liquid crystal displays (LCDs), where their thermal stability and solubility characteristics play a crucial role .

Environmental Applications

Research is ongoing into the environmental impact and degradation pathways of halogenated compounds like this compound. Understanding these pathways is essential for assessing their environmental risks and developing remediation strategies.

Summary Table of Applications

| Application Area | Specific Uses | Notable Characteristics |

|---|---|---|

| Organic Synthesis | Building block for fluorinated compounds | Versatile reactivity in substitution reactions |

| Medicinal Chemistry | Potential anticancer agents & protein kinase inhibitors | Modifications enhance biological activity |

| Materials Science | Organic semiconductors & LCD components | Suitable electronic properties |

| Environmental Research | Degradation pathways assessment | Importance for environmental risk evaluation |

Mechanism of Action

The mechanism of action of 1,5-dibromo-2,4-difluoro-3-nitrobenzene involves its reactivity towards nucleophiles and reducing agents. The nitro group can undergo reduction to form an amino group, which can further participate in various chemical reactions. The bromine atoms can be substituted by nucleophiles, leading to the formation of diverse derivatives .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their differences:

Electronic and Material Properties

- Electron-Withdrawing Effects : The nitro group in this compound significantly lowers the aromatic ring’s electron density, favoring electrophilic substitutions. In contrast, 1,5-Dibromo-2,4-difluorobenzene lacks this reactivity, limiting its use to less demanding synthetic steps .

- OLED Applications: 1,5-Dibromo-2,4-dinitrobenzene demonstrates superior performance as a bipolar host in red phosphorescent OLEDs due to its balanced electron/hole transport properties, attributed to dual nitro groups . The mono-nitro analog may exhibit less efficient charge transport.

Q & A

Q. What are the optimal synthetic routes for 1,5-Dibromo-2,4-difluoro-3-nitrobenzene, and how do reaction conditions influence yield?

The synthesis typically involves sequential halogenation, fluorination, and nitration steps. For example:

Halogenation : Bromination of a toluene derivative using Br₂ in the presence of a Lewis acid (e.g., FeBr₃) at 0–5°C to control regioselectivity .

Fluorination : Substitution of chlorine or other leaving groups with fluorine using KF or AgF in polar aprotic solvents (e.g., DMF) at 80–100°C .

Nitration : Nitration with HNO₃/H₂SO₄ at 0–10°C to avoid over-nitration. Yield optimization requires strict temperature control and stoichiometric monitoring .

Key Characterization : Confirm regiochemistry via ¹⁹F NMR (δ -110 to -150 ppm for aromatic F) and ¹H NMR (splitting patterns for substituents) .

Q. How should researchers safely handle this compound in the laboratory?

- PPE : Use nitrile gloves, lab coats, and safety goggles. Handle in a fume hood to avoid inhalation .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent decomposition .

- Spill Management : Neutralize with sodium bicarbonate and absorb with vermiculite. Dispose as hazardous waste .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H/¹⁹F NMR to confirm substituent positions and coupling constants (e.g., J₃,4 for adjacent F and Br) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M-H]⁻ and isotopic patterns (Br/F) .

- XRD : Single-crystal X-ray diffraction resolves bond lengths and angles, but symmetry challenges may require low-temperature data collection .

Advanced Research Questions

Q. How can regioselectivity challenges in nitration or halogenation be addressed?

- Directing Effects : The nitro group meta-directs electrophilic substitution, but steric hindrance from Br/F may alter reactivity. Computational modeling (DFT) predicts transition states to optimize reaction pathways .

- Protecting Groups : Temporarily protect reactive sites (e.g., using trimethylsilyl groups) to direct nitration/halogenation .

- Kinetic vs. Thermodynamic Control : Lower temperatures favor kinetic products (e.g., para-substitution), while higher temperatures may yield thermodynamically stable isomers .

Q. How can computational methods predict reactivity and stability?

- DFT Calculations : Use Gaussian or ORCA to model charge distribution (nitro group electron-withdrawing effects) and Fukui indices for electrophilic attack sites .

- Thermochemical Data : NIST databases provide enthalpy/entropy values to predict decomposition pathways under varying conditions (e.g., thermal stability above 150°C) .

Q. How do researchers resolve contradictions in spectral or reactivity data?

Q. What are the applications of this compound in cross-coupling reactions?

Q. How does the compound’s electronic structure influence its reactivity in nucleophilic aromatic substitution?

Q. What are the decomposition pathways under oxidative or thermal stress?

- Thermogravimetric Analysis (TGA) : Degradation above 200°C releases Br₂ and NOₓ gases, identified via FT-IR .

- Oxidative Stability : Exposure to O₂ generates nitroso intermediates, detected via GC-MS .

Methodological Resources

- Synthetic Protocols : Refer to PubChem and CAS Common Chemistry for validated reaction conditions .

- Safety Guidelines : Chemtronica AB and Combi-Blocks safety data sheets provide handling protocols .

- Computational Tools : NIST thermochemistry databases and DFT software (e.g., Gaussian) support mechanistic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.